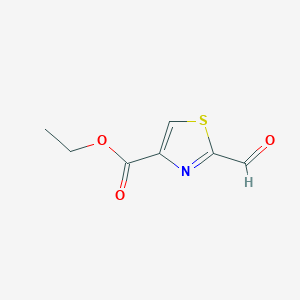

Ethyl 2-formylthiazole-4-carboxylate

Description

Significance of Thiazole (B1198619) Scaffolds in Modern Medicinal Chemistry and Organic Synthesis

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the fields of medicinal chemistry and organic synthesis. nih.govresearchgate.net This structural motif is present in numerous naturally occurring and synthetic compounds that exhibit a wide range of pharmacological activities. nih.govsemanticscholar.orgbohrium.com In medicinal chemistry, the thiazole scaffold is recognized as a "privileged structure," meaning it is a recurring molecular framework in a variety of biologically active compounds. researchgate.net

Thiazole derivatives have been extensively investigated and are components of drugs with antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties. nih.govbohrium.comnih.gov For instance, the thiazole ring is a fundamental part of vitamin B1 (thiamine) and the penicillin nucleus. nih.govresearchgate.net Its derivatives, such as the anticancer agent Tiazofurin and the antiretroviral drug Ritonavir, highlight the therapeutic importance of this scaffold. nih.gov The versatility of the thiazole nucleus allows it to serve as a pharmacophore, a bioisosteric element, or a spacer in drug design, contributing to the development of new therapeutic agents with improved potency and pharmacokinetic profiles. researchgate.netglobalresearchonline.net

In organic synthesis, thiazole and its derivatives are valuable intermediates. semanticscholar.org The thiazole ring can be modified at various positions, making it a versatile synthon for creating a diverse array of new chemical entities. nih.gov The development of synthetic methodologies for thiazole derivatives has been a continuous area of research since the pioneering work of Hantzsch and Hofmann. nih.gov These compounds are not only crucial for pharmaceutical development but also have applications as vulcanizing accelerators and photographic sensitizers. semanticscholar.org

Overview of Ethyl 2-formylthiazole-4-carboxylate as a Central Compound in Heterocyclic Chemistry

This compound serves as a key intermediate and building block in heterocyclic chemistry. georganics.sktandfonline.com It belongs to the class of thiazole derivatives, which are widely recognized for their utility in synthesizing biologically and medicinally significant molecules. georganics.sktandfonline.com The compound's structure is characterized by a thiazole ring substituted at the 2-position with a formyl (aldehyde) group and at the 4-position with an ethyl carboxylate group. These functional groups provide reactive sites for a variety of chemical reactions.

The formyl group is particularly important as it can participate in reactions to form larger, more complex structures. For example, it is a key intermediate in the synthesis of Cefditoren pivoxil, a third-generation cephalosporin (B10832234) antibiotic. tandfonline.com Furthermore, derivatives of ethyl 2-aminothiazole-4-carboxylate, a related precursor, are used in the preparation of potent inhibitors for enzymes like anaplastic lymphoma kinase (ALK), which is relevant in cancer therapy. chemicalbook.com Research has also shown that ethyl thiazole-5-carboxylate derivatives can be used to synthesize compounds with potential antileukemic activity. tandfonline.com The synthesis of various substituted thiazole derivatives often involves intermediates like ethyl 2-chloroacetoacetate reacting with thiourea (B124793) or its derivatives, highlighting the modular nature of thiazole chemistry. tandfonline.comresearchgate.net

Fundamental Molecular Identifiers: Molecular Formula and Molecular Weight

The fundamental molecular identifiers for this compound are crucial for its characterization in a laboratory setting. These identifiers provide the exact elemental composition and mass of the molecule.

The molecular formula for this compound is C₇H₇NO₃S . georganics.skchemscene.com This formula indicates that each molecule is composed of seven carbon atoms, seven hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom.

The molecular weight of the compound is approximately 185.20 g/mol . chemscene.comalfa-chemistry.com This value is calculated from the sum of the atomic weights of all atoms in the molecular formula.

| Molecular Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇NO₃S | georganics.skchemscene.comchemspider.com |

| Molecular Weight | 185.20 g/mol | chemscene.comalfa-chemistry.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-formyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-2-11-7(10)5-4-12-6(3-9)8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOVJIFWXRQGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463310 | |

| Record name | ETHYL 2-FORMYLTHIAZOLE-4-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73956-17-9 | |

| Record name | 4-Thiazolecarboxylic acid, 2-formyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73956-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 2-FORMYLTHIAZOLE-4-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-formyl-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Formylthiazole 4 Carboxylate

Multi-Step Synthesis Pathways

The construction of the ethyl 2-formylthiazole-4-carboxylate molecule is typically accomplished through sequential reactions that first establish the core thiazole (B1198619) heterocycle, followed by a formylation step.

Synthesis via 2,2-Dichloroacetic Acid and Sodium Ethoxide (Patented Method)

While a direct patented method for the synthesis of this compound using 2,2-dichloroacetic acid and sodium ethoxide as primary starting materials is not extensively detailed in readily available literature, the principles of thiazole synthesis suggest a plausible theoretical pathway. This hypothetical route would likely involve the formation of a key intermediate derived from these precursors, which would then undergo cyclization with a suitable sulfur-containing reagent to form the thiazole ring, followed by a subsequent formylation step.

Synthesis via Ethyl 2-bromoacetate and Thiourea (B124793) Derivatives Followed by Formylation

A more commonly documented approach to synthesizing the thiazole core of the target molecule involves the Hantzsch thiazole synthesis and its variations. This involves the reaction of an α-haloketone or its equivalent with a thioamide or thiourea derivative. In the context of this compound, this pathway would begin with the synthesis of an ethyl 2-aminothiazole-4-carboxylate or a related intermediate.

One established method involves the reaction of ethyl bromopyruvate with a thiourea derivative. For instance, the synthesis of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate is achieved by refluxing 1-(2-nitrobenzylidene)thiosemicarbazide with ethyl bromopyruvate. nih.gov Another variation involves the condensation of ethyl bromopyruvate with thioformamide. orgsyn.org

Following the formation of the ethyl thiazole-4-carboxylate core, a crucial formylation step is required to introduce the aldehyde group at the 2-position. Several patented methods exist for the formylation of similar thiazole-containing compounds. One such method employs hexamethylenetetramine (HMTA) in the presence of polyphosphoric acid. google.comgoogle.com An alternative approach involves the use of n-butyllithium and N,N-dimethylformamide (DMF). patsnap.com

A representative, non-optimized, two-step laboratory synthesis of a related compound, ethyl 2-bromothiazole-4-carboxylate, starts with ethyl 3-bromopropanoate (B1231587) and thiourea to first form 2-amino-4-thiazolecarboxylic acid ethyl ester. This intermediate is then diazotized and brominated to yield the product. cbijournal.com

Optimization Strategies for Reaction Conditions and Yields in this compound Synthesis

For the formylation reaction using hexamethylenetetramine and polyphosphoric acid, key parameters that can be adjusted include the reaction temperature and duration. For a similar substrate, reaction temperatures may range from 60-120°C with reaction times of 3-10 hours. google.com In the formylation using n-butyllithium and N,N-dimethylformamide, the reaction time can also be a critical factor to optimize. patsnap.com

The choice of solvent and base can also play a crucial role in maximizing yield and purity. In the synthesis of related sulfonamide derivatives of thiazoles, a screening of different bases such as DIPEA, pyridine, triethylamine, and DMAP, along with solvents like DCM and THF, was performed to identify the optimal conditions for the coupling reaction. cbijournal.com

Furthermore, alternative energy sources such as microwave irradiation have been shown to improve yields and reduce reaction times in the synthesis of thiazolo[5,4-d]thiazoles, a related class of compounds. The addition of auxiliary oxidants like sodium metabisulfite (B1197395) was also found to be beneficial in achieving cleaner reactions and higher yields. mdpi.com These strategies could potentially be adapted to optimize the synthesis of this compound.

Below is a data table summarizing optimization parameters from a patented formylation reaction of a similar thiazole compound. google.com

| Parameter | Condition 1 | Condition 2 |

| Formylation Reagent | Hexamethylenetetramine | Hexamethylenetetramine |

| Solvent/Acid | Polyphosphoric Acid + Sulfuric Acid | Polyphosphoric Acid + Phosphoric Acid |

| Temperature | 60-120 °C | 60-120 °C |

| Time | 3-10 hours | 3-10 hours |

Comparative Analysis of Established Synthetic Routes

A comparative analysis of the different synthetic routes to thiazole-containing compounds reveals distinct advantages and disadvantages associated with each method, particularly concerning industrial applicability, safety, and environmental impact.

The use of potassium cyanide in some synthetic pathways for related compounds is a significant drawback due to its extreme toxicity. google.com Such processes are often sought to be replaced with safer alternatives. Another consideration is the cost and availability of starting materials, with some routes being more economically viable than others. google.com The necessity for purification steps like column chromatography can also add to the complexity and cost of a synthetic process. google.com

Patented methods for the formylation step also offer a basis for comparison. The use of hexamethylenetetramine (urotropine) is effective but can be problematic due to its high allergenicity, which poses a risk to personnel in an industrial setting. patsnap.com This has led to the development of alternative formylation methods, such as the use of n-butyllithium and N,N-dimethylformamide, which avoid this issue. patsnap.com

The following table provides a comparative overview of two different formylation methods for similar thiazole compounds based on information from published patents.

| Feature | Method A (Hexamethylenetetramine) google.comgoogle.com | Method B (n-Butyllithium/DMF) patsnap.com |

| Reagents | Hexamethylenetetramine, Polyphosphoric Acid | n-Butyllithium, N,N-Dimethylformamide |

| Potential Hazards | Use of highly allergenic hexamethylenetetramine | Use of pyrophoric n-butyllithium |

| Reaction Conditions | High temperature (60-120 °C) | Low temperature (-10 °C) |

| Industrial Applicability | Effective but with safety concerns | May require specialized handling for n-butyllithium |

Ultimately, the selection of a synthetic route for this compound will depend on a careful evaluation of these factors, balancing the need for high yield and purity with considerations of safety, cost, and environmental responsibility.

Chemical Reactivity and Derivatization Strategies of Ethyl 2 Formylthiazole 4 Carboxylate

Transformations of the Formyl Moiety

The formyl group (-CHO) is the most reactive site for many transformations, allowing for modifications that can significantly alter the molecule's structure and properties.

The aldehyde functional group in ethyl 2-formylthiazole-4-carboxylate can be readily oxidized to the corresponding carboxylic acid, yielding 4-(ethoxycarbonyl)thiazole-2-carboxylic acid. This transformation is a standard organic reaction, and various oxidizing agents can be employed. The choice of reagent is crucial to ensure chemoselectivity, avoiding reactions with the thiazole (B1198619) ring or hydrolysis of the ester group.

Commonly used oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and Oxone (potassium peroxymonosulfate). The reaction mechanism for many of these oxidants involves the initial formation of a hydrate (B1144303) from the aldehyde, which is then oxidized. For instance, the Jones reagent (CrO₃ in aqueous sulfuric acid) is highly effective for this conversion. Mild and selective protocols, such as using N-hydroxyphthalimide (NHPI) as an organocatalyst with oxygen, have also been developed for the aerobic oxidation of aldehydes, offering a metal-free alternative.

Table 1: Reagents for Oxidation of Formyl Group

| Reagent/System | Description | Typical Conditions |

| Potassium Permanganate (KMnO₄) | A strong oxidizing agent. | Basic or acidic aqueous solution, often requires careful temperature control. |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | A powerful and widely used oxidant for converting aldehydes to carboxylic acids. nih.gov | Acetone as solvent, room temperature. nih.gov |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | A versatile and mild solid oxidant. masterorganicchemistry.com | Often used in aqueous or mixed solvent systems. masterorganicchemistry.com |

| N-Hydroxyphthalimide (NHPI)/O₂ | A metal-free, organocatalytic system for aerobic oxidation. masterorganicchemistry.com | Organic solvent, presence of a co-initiator may be required. masterorganicchemistry.com |

The formyl group can be selectively reduced to a primary alcohol, the hydroxymethyl group (-CH₂OH), to produce ethyl 2-(hydroxymethyl)thiazole-4-carboxylate. organicreactions.orgthermofisher.com This transformation is typically achieved using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, often used in alcoholic solvents like ethanol (B145695) or methanol. It is highly selective for aldehydes and ketones over esters. For a more reactive option, lithium aluminum hydride (LiAlH₄) can be used, though it is less chemoselective and can also reduce the ethyl ester group if reaction conditions are not carefully controlled (e.g., by using low temperatures).

Table 2: Reagents for Reduction of Formyl Group

| Reagent | Product | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate organicreactions.orgthermofisher.com | Methanol or ethanol solvent, 0°C to room temperature. |

| Lithium Aluminum Hydride (LiAlH₄) | Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate organicreactions.orgthermofisher.com | Anhydrous ether or THF, low temperatures (e.g., -78°C to 0°C) to maintain selectivity. |

Electrophilic Substitution Reactions on the Thiazole Ring

The thiazole ring is an aromatic heterocycle, but its reactivity towards electrophilic substitution is significantly influenced by the substituents present. In this compound, both the formyl group and the ethyl carboxylate group are strongly electron-withdrawing. These groups deactivate the thiazole ring towards electrophilic attack by reducing its electron density.

Electrophilic substitution, such as nitration or halogenation, would therefore require harsh reaction conditions. The substitution would be directed to the C5-position, as it is the least deactivated position on the ring. For instance, nitration would typically require strong acid mixtures (e.g., HNO₃/H₂SO₄), and halogenation might involve a Lewis acid catalyst. However, due to the deactivation, such reactions may proceed in low yields or require forcing conditions that could lead to degradation of the starting material. A more common method to introduce substituents on the thiazole ring is through functionalization of a pre-substituted thiazole, such as using a starting material that already contains the desired group or can be easily converted to it. For example, the Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but it is not applicable for further substitution on the already formylated and deactivated this compound ring. organicreactions.orgasianpubs.orgorganic-chemistry.org

Derivatization Pathways Leading to Advanced Thiazole-4-carboxylate Structures

The formyl group is a key functional handle for building more complex molecular architectures through various condensation reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, leading to a diverse range of advanced thiazole-4-carboxylate structures.

One major pathway involves condensation with active methylene (B1212753) compounds in what is known as the Knoevenagel condensation . thermofisher.comorganicreactions.orgresearchgate.net In this reaction, the formyl group reacts with compounds like malononitrile (B47326) or diethyl malonate in the presence of a weak base (e.g., piperidine (B6355638) or an amino acid) to form a new α,β-unsaturated system. thermofisher.comamazonaws.com

Another important carbon-carbon bond-forming reaction is the Wittig reaction . masterorganicchemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org This reaction involves treating the aldehyde with a phosphorus ylide (Wittig reagent), which converts the C=O group into a C=C double bond. wikipedia.orglibretexts.org This method is highly versatile for creating alkenes with defined stereochemistry.

Furthermore, the formyl group is an excellent electrophile for reactions with nitrogen nucleophiles. Reaction with hydrazine (B178648) hydrate or substituted hydrazines yields stable hydrazone derivatives. nih.govnih.gov These hydrazones are valuable intermediates themselves and can be used in cyclization reactions to form fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, which are of interest in medicinal chemistry. nih.govnih.gov

Table 3: Derivatization Reactions of the Formyl Group

| Reaction Name | Reagent Type | Resulting Structure |

| Knoevenagel Condensation | Active methylene compounds (e.g., CH₂(CN)₂, CH₂(COOEt)₂) | Ethyl 2-(2-substituted-vinyl)thiazole-4-carboxylate |

| Wittig Reaction | Phosphorus ylides (e.g., Ph₃P=CHR) | Ethyl 2-(alkenyl)thiazole-4-carboxylate |

| Hydrazone Formation | Hydrazines (e.g., H₂NNH₂, PhNHNH₂) | Ethyl 2-(hydrazonomethyl)thiazole-4-carboxylate derivatives |

Biological Activities and Pharmacological Potential of Ethyl 2 Formylthiazole 4 Carboxylate and Its Derivatives

Enzyme Inhibition Studies

Inhibition of Cytochrome P450 Enzymes

While direct studies on the inhibition of cytochrome P450 (P450) enzymes by Ethyl 2-formylthiazole-4-carboxylate are not extensively documented in the reviewed literature, the broader class of thiazole-containing compounds has been investigated for such properties. P450 enzymes are a major family of enzymes involved in drug metabolism, and their inhibition is a common cause of drug-drug interactions. nih.gov

Research on other heterocyclic compounds demonstrates that molecules can act as inhibitors of specific P450 isoforms, such as P450 3A4/5, which are involved in the metabolism of a majority of drugs. nih.gov For example, mechanism-based inhibition, where a compound is metabolically activated by a P450 enzyme to a reactive intermediate that then inactivates the enzyme, is a known phenomenon. nih.govmdpi.com Given that thiazole (B1198619) derivatives can be metabolized by various biochemical reactions, the potential for interaction with P450 enzymes exists, though specific studies on this compound are needed to confirm this.

General Mechanisms of Enzyme Active Site Binding

The binding of a molecule to an enzyme's active site is the foundational step for its biological activity. The interaction is governed by non-covalent forces and the complementary shapes of the molecule and the active site. youtube.com Two prominent models describe this interaction: the "lock and key" model, where the substrate fits perfectly into a rigid active site, and the "induced fit" model, where the binding of the substrate induces a conformational change in the enzyme for a tighter fit. youtube.com

For thiazole derivatives, the functional groups attached to the core ring play a pivotal role in binding. In the case of this compound, the formyl (-CHO) and carboxylate (-COOC2H5) groups are significant. These groups can participate in hydrogen bonding and electrostatic interactions within an enzyme's active site. nih.gov The thiazole ring itself can engage in hydrophobic interactions. nih.gov For instance, in studies on thiazole analogs as anticholinesterase agents, the thiazole group was found to bind to the peripheral anionic site (PAS) of the enzyme, while other parts of the molecule interacted with the catalytic anionic site (CAS). nih.gov The combination of these interactions facilitates the formation of a stable enzyme-substrate complex, which is essential for initiating a biological response or inhibiting the enzyme's function. youtube.com

Antimicrobial Properties

The thiazole scaffold is a key component in many compounds developed for their antimicrobial effects. mdpi.com Derivatives of this compound have been synthesized and evaluated for their ability to combat various bacterial and fungal pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of ethyl thiazole-4-carboxylate have demonstrated notable antibacterial activity. Studies show that these compounds are often more effective against Gram-positive bacteria than Gram-negative strains. nih.govnih.gov The amphiphilic nature of some thiazole derivatives, possessing both hydrophilic and hydrophobic parts, may facilitate their penetration into bacterial cell membranes, leading to cell disruption. mdpi.com

For example, a series of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were tested against several bacterial strains. cbijournal.com Compounds with electron-withdrawing substituents showed promising activity against Bacillus subtilis. cbijournal.com Similarly, research on bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives revealed significant bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov One derivative proved to be comparable in activity to the standard antibiotics ampicillin (B1664943) and gentamicin (B1671437) against these strains. nih.gov

| Derivative Type | Bacterial Strain (Gram Type) | Observed Activity | Reference |

|---|---|---|---|

| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylates | Bacillus subtilis (Gram-positive) | Promising inhibition, especially with electron-withdrawing groups. | cbijournal.com |

| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylates | Staphylococcus aureus (Gram-positive) | Moderate to promising inhibition. | cbijournal.com |

| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylates | Escherichia coli (Gram-negative) | Moderate activity observed. | cbijournal.com |

| Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylates | Staphylococcus aureus (Gram-positive) | Special bactericidal activity; one analog comparable to ampicillin and gentamicin. | nih.gov |

| Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylates | Bacillus subtilis (Gram-positive) | Special bactericidal activity; one analog comparable to ampicillin and gentamicin. | nih.gov |

Antifungal Efficacy

The antifungal potential of ethyl thiazole-4-carboxylate derivatives has also been a subject of significant research. These compounds have been screened against a variety of pathogenic fungi. For instance, ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives showed promising inhibition against Aspergillus niger. cbijournal.com

In another study, newly synthesized 4-methyl-2-(morpholine-4-yl methyl)-amino-thiazole-carboxylic acid ethyl ester demonstrated good antifungal activity against Candida albicans, comparable to the standard drug clotrimazole. impactfactor.org Research on ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates found that several derivatives possessed moderate inhibitory effects (32–58% inhibition) against fungi such as Fusarium graminearum, Thanatephorus cucumeris, and Botrytis cinerea at a concentration of 100 mg/L. researchgate.net Furthermore, some (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have shown very strong activity against clinical isolates of C. albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.008–7.81 µg/mL. nih.gov

| Derivative Type | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylates | Candida albicans | Moderate to promising inhibition. | cbijournal.com |

| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylates | Aspergillus niger | Promising inhibition, especially with electron-withdrawing groups. | cbijournal.com |

| 4-methyl-2-(Morpholine-4yl methyl)-amino-thiazole-carboxylic acid ethyl ester | Candida albicans | Good activity, comparable to clotrimazole. | impactfactor.org |

| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Fusarium graminearum, Thanatephorus cucumeris, Botrytis cinerea | 32–58% inhibition at 100 mg/L. | researchgate.net |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | Very strong activity (MIC = 0.008–7.81 µg/mL). | nih.gov |

Antitumor and Anticancer Activity Research

The development of novel anticancer agents is a major focus of medicinal chemistry, and the thiazole nucleus is a key pharmacophore in this area. researchgate.netmdpi.com Derivatives based on the ethyl thiazole-4-carboxylate structure have been synthesized and evaluated for their cytotoxic effects against various human tumor cell lines. nih.govmdpi.com

A significant study involved the synthesis of several ethyl 2-substituted-aminothiazole-4-carboxylate analogs, which were tested by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. nih.gov One particular analog, Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, demonstrated remarkable activity against the RPMI-8226 leukemia cell line with a GI50 (50% growth inhibition) value of 0.08 µM. globalresearchonline.netnih.gov This compound also showed a broad spectrum of activity against the full panel of cell lines. nih.gov

Other studies have also highlighted the potential of this class of compounds. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been identified with broad-spectrum anticancer activity. nih.gov One such derivative showed activity against 29 of the 60 tested tumor cell lines in the NCI screening. nih.gov Additionally, novel thiazole-acetamide derivatives based on an ethyl 4-methylthiazole-5-carboxylate core have been found to be significantly effective and highly selective against SH-SY5Y neuroblastoma cells. dergipark.org.tr

| Derivative Type | Cancer Cell Line | Observed Activity (GI50/IC50) | Reference |

|---|---|---|---|

| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 (Leukemia) | GI50 = 0.08 µM | nih.gov |

| Ethyl 2-substituted-aminothiazole-4-carboxylate analog | Broad spectrum (60 cell lines) | GI50 (MG-MID) = 38.3 µM | globalresearchonline.netnih.gov |

| Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivative (Compound 9b) | Broad spectrum (29 of 60 cell lines) | Promising broad-spectrum activity. | nih.gov |

| Ethyl 4-methylthiazole-5-carboxylate-acetamide-thiazoline combination (Compound 3g) | SH-SY5Y (Neuroblastoma) | Significantly more effective than doxorubicin (B1662922) and highly selective. | dergipark.org.tr |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives | A-549, Bel7402, HCT-8 | Moderate activity, with one derivative achieving 48% inhibition. | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The therapeutic efficacy of compounds derived from this compound is profoundly influenced by their molecular structure. Structure-Activity Relationship (SAR) studies, which investigate how chemical modifications to a parent compound alter its biological activity, have been instrumental in optimizing these derivatives for various pharmacological purposes, including anticancer and antimicrobial applications.

Modifications for Anticancer Activity

A notable class of anticancer agents, known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), has been developed from structural modifications of related thiazole compounds. nih.govacs.org These agents typically feature a molecular skeleton with three conjugated aromatic rings ("A", "B", and "C") and a linker group. nih.govacs.org SAR studies on these complex derivatives provide valuable insights applicable to the broader thiazole-4-carboxylate class.

Impact of the Thiazole Ring ("B" Ring) and Linker Group:

The nature of the central heterocyclic ring and the linker connecting it to other parts of the molecule are critical for anticancer potency.

Thiazole vs. Thiazolidine (B150603): The transition from a saturated thiazolidine ring to an unsaturated thiazole ring ("B" ring) was a key discovery. acs.org Further introduction of a carbonyl group as a linker between the thiazole "B" ring and an aryl "C" ring led to a significant enhancement in growth inhibition of cancer cell lines, with some compounds reaching low nanomolar efficacy. nih.gov

"B" Ring Alternatives: To extend SAR studies, the thiazole "B" ring has been replaced with other heterocyclic systems. As detailed in the table below, certain replacements were well-tolerated, while others led to a decrease in activity. Successful replacements included pyridine, furan, and thiophene (B33073), which yielded compounds with IC₅₀ values against prostate cancer cells in the low nanomolar range, comparable to the original thiazole-containing compound. acs.org In contrast, incorporating oxazoline, oxazole, or pyrazole (B372694) rings resulted in compounds with reduced, though still present, activity. acs.org

Interactive Data Table: Anticancer Activity of "B" Ring Modified SMART Analogues

| Compound ID | "B" Ring Moiety | Prostate Cancer Cell Line IC₅₀ (nM) | Citation |

|---|---|---|---|

| 1 | Thiazole | 12-35 | acs.org |

| 9c | Pyridine | 12-35 | acs.org |

| 9d | Furan | 12-35 | acs.org |

| 9e | Thiophene | 12-35 | acs.org |

| 5 | Oxazoline | >100 | acs.org |

| 6 | Oxazole | >100 | acs.org |

| 9f | Pyrazole | >100 | acs.org |

This table presents the half-maximal inhibitory concentration (IC₅₀) for various analogues where the central thiazole ring has been replaced by other heterocyclic structures.

Impact of Substitutions on the Thiazole Ring:

Direct modifications to the thiazole ring itself also play a crucial role in determining biological outcomes.

A methyl substitution at the 5-position of the thiazole ring was found to cause a nearly complete loss of antimigration activity in cancer cells. acs.orgnih.gov

Conversely, moving a phenyl ring from the 2-position to the 5-position of the thiazole created a more linear analogue that demonstrated stronger growth inhibitory and antimigratory effects. acs.orgnih.gov

The presence of a 3,4,5-trimethoxy substituted phenyl group on the nitrogen atom near a carbonyl group has been shown to enhance anticancer efficiency. tandfonline.com

Modifications for Antimicrobial Activity

SAR studies reveal that specific substitutions on the thiazole-4-carboxylate framework are key to developing potent antimicrobial agents.

Substituents at the 2-Position: A series of novel ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were synthesized and evaluated for antimicrobial activity. The results indicated that compounds featuring electron-withdrawing substituents on the phenyl ring displayed promising antibacterial and antifungal activity, particularly against Bacillus subtilis and Aspergillus niger. koreascience.kr

Mechanistic Investigations into the Biological Action of Ethyl 2 Formylthiazole 4 Carboxylate

Elucidation of Molecular Mechanisms Underlying Enzyme Inhibition

The thiazole (B1198619) nucleus is a prominent scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds. cbijournal.com Derivatives of thiazole have been shown to exhibit a range of enzyme inhibitory activities, which are fundamental to their therapeutic effects. For instance, certain thiazole derivatives have been identified as inhibitors of enzymes such as DNA gyrase, which is crucial for bacterial survival. als-journal.com The investigation into the enzyme inhibition mechanisms of thiazole compounds often involves a combination of biochemical assays and kinetic studies. These studies are designed to determine the mode of inhibition, such as competitive, non-competitive, or uncompetitive, and to quantify the inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Although direct enzyme inhibition data for Ethyl 2-formylthiazole-4-carboxylate is not readily found, research on analogous structures provides valuable insights. For example, a series of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were synthesized and evaluated for their antimicrobial activity, which is often linked to enzyme inhibition. cbijournal.com The study highlighted that the nature of the substituent on the thiazole ring plays a critical role in the compound's biological activity. cbijournal.com

In a study on different thiazole derivatives, researchers investigated their potential as DNA gyrase inhibitors. The study revealed that several compounds exhibited potent inhibitory activity against this enzyme, with IC₅₀ values comparable to the standard drug ciprofloxacin. als-journal.com Such studies typically involve incubating the enzyme with its substrate in the presence and absence of the inhibitor and measuring the rate of the enzymatic reaction. By analyzing the data using models like the Michaelis-Menten kinetics, the mechanism of inhibition can be determined.

Computational Approaches for Target Interaction Analysis

Computational methods are indispensable tools in modern drug discovery and are frequently applied to study thiazole derivatives. These approaches allow for the prediction and analysis of interactions between a small molecule, such as a thiazole derivative, and its biological target at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in understanding the binding mode and affinity of potential drug candidates. For various thiazole-4-carboxylate derivatives, molecular docking studies have been performed to elucidate their interactions with target proteins.

For instance, in a study of ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates as potential antiglycating agents, molecular docking was used to predict the binding energies and interactions of the compounds with the target protein. The results showed a good correlation between the in-silico binding affinities and the experimentally determined biological activities, with some compounds exhibiting binding energies as low as -9.25 kcal/mol. nih.gov

Similarly, docking studies on a series of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives against bacterial and fungal protein targets (PDB codes 1KZN and 4BJK, respectively) helped to rationalize their observed antimicrobial activities. cbijournal.com The accuracy of the docking protocol is often validated by redocking the co-crystallized ligand and ensuring the root-mean-square deviation (RMSD) is within an acceptable range (typically < 2 Å). cbijournal.com

The following table summarizes representative binding affinity data from molecular docking studies of various thiazole derivatives found in the literature.

| Compound Series | Target Protein | Predicted Binding Energy (kcal/mol) |

| Ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates | Antiglycation Target | -8.42 to -9.25 nih.gov |

| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylates | Bacterial Protein (1KZN) | Not explicitly stated, but showed high docking scores for active compounds. cbijournal.com |

| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylates | Fungal Protein (4BJK) | Not explicitly stated, but showed high docking scores for active compounds. cbijournal.com |

| 2-Aryl-N-(4-morpholinophenyl)thiazol-4-amines | DNA Gyrase | Better binding affinity than ciprofloxacin. als-journal.com |

This table is for illustrative purposes and shows data for related thiazole compounds, not this compound.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method can be either ligand-based or structure-based. Structure-based virtual screening utilizes the three-dimensional structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity.

This approach has been successfully applied in the discovery of novel inhibitors for various targets. For example, virtual screening of compound libraries against specific protein targets has led to the identification of promising thiazole-based inhibitors. cbijournal.com The process typically involves the following steps:

Target Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) and prepared for docking. This includes adding hydrogens, assigning partial charges, and defining the binding site.

Ligand Library Preparation: A large database of chemical compounds is prepared for docking. This involves generating 3D conformations for each ligand and assigning appropriate chemical properties.

Docking and Scoring: The ligand library is docked into the binding site of the target protein, and each ligand is assigned a score based on its predicted binding affinity and interactions.

Hit Selection and Experimental Validation: The top-scoring compounds are selected as "hits" and are then subjected to experimental validation to confirm their biological activity.

While no virtual screening studies specifically targeting this compound have been reported, this methodology represents a powerful approach to identify potential biological targets and to discover novel bioactive molecules based on the thiazole-4-carboxylate scaffold.

Ethyl 2 Formylthiazole 4 Carboxylate As a Key Synthetic Intermediate and Building Block

Applications in the Construction of Complex Heterocyclic Scaffolds

The unique structure of ethyl 2-formylthiazole-4-carboxylate makes it an ideal starting material for the synthesis of fused heterocyclic systems. These complex scaffolds are of great interest in materials science and medicinal chemistry. The aldehyde group serves as a reactive handle for cyclization and condensation reactions, leading to the formation of polycyclic molecules.

Research has demonstrated the utility of thiazole-based compounds in building elaborate heterocyclic frameworks. For instance, synthetic strategies have been developed to create thieno[2,3-d]isothiazole and thieno[2,3-d]thiazole (B11776972) systems. researchgate.net These syntheses often involve the strategic introduction and reaction of functional groups that can undergo intramolecular cyclization to form the fused bicyclic structure. researchgate.net Similarly, the Gewald reaction, a multicomponent reaction, has been employed with thiazole (B1198619) derivatives to construct thieno[3,2-d]thiazole scaffolds. nih.gov This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur, highlighting how the functional groups on the thiazole ring can direct the assembly of more complex systems. nih.gov

Furthermore, the synthesis of pyrano[2,3-d]thiazole derivatives has been achieved through cycloaddition reactions involving thiazole precursors. purkh.com These reactions showcase the versatility of the thiazole core in forming fused ring systems with oxygen-containing heterocycles. purkh.com The development of these synthetic routes provides access to a wide range of heterocyclic scaffolds that are otherwise difficult to obtain. researchgate.net

Table 1: Heterocyclic Scaffolds Derived from Thiazole Intermediates

| Scaffold | Synthetic Approach | Reference |

|---|---|---|

| Thieno[2,3-d]thiazole | Cyclization of functionalized thiophene (B33073) precursors. | researchgate.net |

| Thieno[3,2-d]thiazole | Gewald reaction involving a thiazolidin-4-one derivative, an active methylene compound, and sulfur. | nih.gov |

| Pyrano[2,3-d]thiazole | Cycloaddition reactions of thiazole derivatives with α,β-unsaturated ketones or nitriles. | purkh.com |

| Thieno[2,3-d]isothiazole | Cyclization of thiophene carbaldehyde oxime derivatives. | researchgate.net |

Role in the Development of New Chemical Entities for Diverse Medicinal Applications

The thiazole nucleus is a prominent feature in a multitude of pharmacologically active compounds, and this compound serves as a crucial intermediate for accessing novel derivatives with potential therapeutic applications. cbijournal.comnih.gov The ability to modify both the formyl and ester groups allows for the generation of compound libraries for screening against various biological targets. cbijournal.com

Derivatives synthesized from related thiazole carboxylates have demonstrated significant antimicrobial activity. researchgate.net For example, a series of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were synthesized from ethyl 2-aminothiazole-4-carboxylate and showed promising antibacterial and antifungal properties. cbijournal.com The presence of electron-withdrawing groups on the phenyl ring was found to enhance this activity. cbijournal.com

In the field of oncology, thiazole-based compounds are being investigated as potent anticancer agents. nih.gov this compound derivatives are precursors to complex molecules targeting cancer-related pathways. For instance, thiazolyl α-aminophosphonates synthesized from a related formylthiazole derivative have been investigated for their cytotoxic and anti-carcinogenic properties. researchgate.net Other complex derivatives, such as thieno-thiazole and dihydrothiazolo-thiazole scaffolds, have been evaluated as multi-targeting kinase inhibitors for cancer therapy. nih.gov Furthermore, research into thiazole/thiadiazole carboxamides has identified potential c-Met kinase inhibitors, which are important for cancer treatment. nih.gov The versatility of the thiazole scaffold is also evident in its use to develop tubulin polymerization inhibitors, a known strategy in cancer chemotherapy. nih.gov

The medicinal potential of thiazole derivatives extends beyond these areas, with studies exploring their use as antiviral researchgate.net and anti-Parkinsonian agents. researchgate.net

Table 2: Medicinal Applications of Thiazole-Based Derivatives

| Derivative Class | Targeted Application | Reference |

|---|---|---|

| Thiazolyl α-Aminophosphonates | Anticancer, Antiviral | researchgate.net |

| Thiazole-Sulfonamides | Antimicrobial | cbijournal.com |

| Thieno[3,2-d]thiazoles | Anticancer (Kinase Inhibitors) | nih.gov |

| Thiazole/Thiadiazole Carboxamides | Anticancer (c-Met Kinase Inhibitors) | nih.gov |

| 2-Aminothiazole (B372263) Schiff Bases | Anti-Parkinsonian | researchgate.net |

Integration into Advanced Organic Synthesis Pathways for Functional Molecules

This compound is a key component in sophisticated organic synthesis pathways designed to produce functional molecules with specific properties. Its bifunctional nature allows for sequential or one-pot reactions to build molecular complexity efficiently.

A significant application is its use in multicomponent reactions. The Kabachnik–Fields reaction, for example, utilizes the aldehyde group to react with an amine and a phosphite (B83602) ester in a one-pot synthesis to produce thiazolyl α-aminophosphonates. researchgate.net This reaction is a powerful tool for creating novel compounds with potential biological activities. researchgate.net

Condensation reactions involving the formyl group are fundamental to its utility. The formation of Schiff bases (imines) by reacting the aldehyde with primary amines is a common transformation. researchgate.net These Schiff bases are not just final products but are often stable, isolable intermediates that can undergo further reactions, such as reduction to form secondary amines or participation in cycloaddition reactions. researchgate.net

The ester functional group provides another site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or undergo other transformations characteristic of carboxylic acids. nih.gov This dual reactivity is crucial in the synthesis of complex molecules like the thiazole/thiadiazole carboxamides developed as kinase inhibitors. nih.gov The ability to functionalize both ends of the molecule allows for a modular approach to synthesis, enabling the creation of diverse chemical libraries for drug discovery and material science. researchgate.net

Table 3: Key Synthetic Transformations of this compound

| Reaction Type | Reacting Group | Product Class | Reference |

|---|---|---|---|

| Kabachnik–Fields Reaction | Formyl | α-Aminophosphonates | researchgate.net |

| Condensation | Formyl | Schiff Bases (Imines) | researchgate.net |

| Gewald Reaction | Formyl (as part of the core structure) | Fused Thiophenes (e.g., Thieno[3,2-d]thiazoles) | nih.gov |

| Hydrolysis / Amide Coupling | Ethyl Carboxylate | Carboxylic Acids / Amides | nih.gov |

Future Research Directions and Perspectives for Ethyl 2 Formylthiazole 4 Carboxylate Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of thiazole (B1198619) derivatives has traditionally relied on established methods like the Hantzsch condensation. researchgate.net However, the future of organic synthesis is increasingly geared towards "green" chemistry, emphasizing the reduction of hazardous waste, energy consumption, and the use of safer solvents. For Ethyl 2-formylthiazole-4-carboxylate and its derivatives, future research will likely concentrate on developing synthetic protocols that align with these principles.

Key areas of development include:

Catalyst Innovation: Exploring novel, reusable, and more efficient catalysts to drive the formation of the thiazole ring and its subsequent functionalization.

Alternative Energy Sources: Investigating the use of microwave irradiation or sonication to accelerate reaction times and reduce the energy footprint compared to conventional heating.

Greener Reaction Media: Shifting away from volatile organic solvents towards water, ionic liquids, or deep eutectic solvents to minimize environmental impact.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Recent synthetic work on related thiazole structures has already begun to move in this direction, optimizing reaction conditions by exploring different bases and solvents to achieve cleaner reaction profiles and better yields. cbijournal.com The application of such principles to the specific synthesis of this compound will be a significant step forward.

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The thiazole nucleus is a well-established pharmacophore, present in drugs with a wide range of activities, including antimicrobial, anticancer, and antidiabetic properties. nih.govcbijournal.comresearchgate.net Derivatives of the closely related ethyl 2-aminothiazole-4-carboxylate have shown promise as starting points for compounds with antibacterial, antifungal, anti-HIV, antioxidant, and antitumor activities. researchgate.net

Future research on derivatives of this compound is expected to uncover new biological activities and therapeutic uses. One particularly promising avenue is in the field of regenerative medicine. A related compound, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2), was identified through high-throughput screening as a potent inducer of the transcription factor Oct3/4. nih.gov This transcription factor is crucial for maintaining pluripotency in embryonic stem cells and for reprogramming somatic cells into induced pluripotent stem cells (iPSCs). nih.gov The discovery of O4I2 and its derivatives opens the door for the development of new small molecules based on the ethyl thiazole-4-carboxylate scaffold for applications in cell reprogramming and regenerative therapies. nih.gov

Furthermore, the established role of thiazole derivatives as antidiabetic agents, such as Pioglitazone and Rosiglitazone, suggests that novel derivatives of this compound could be designed to target components of metabolic pathways. nih.gov Research could focus on identifying new protein targets to overcome the side effects associated with current therapies. nih.gov

Table 1: Investigated Biological Activities of Related Thiazole Carboxylate Scaffolds

| Derivative Class | Biological Activity | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate | Induction of Oct3/4 expression | Regenerative Medicine (iPSC generation) | nih.gov |

| Ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate | Antimicrobial (antibacterial, antifungal) | Infectious Diseases | cbijournal.com |

| General 2-aminothiazole (B372263) derivatives | Antidiabetic, Antitumor, Antioxidant | Metabolic Diseases, Oncology | nih.govresearchgate.net |

Integration of Computational Chemistry and Artificial Intelligence in Compound Design and Optimization

Future research will leverage these tools in several key ways:

Predictive Modeling: Machine learning (ML) algorithms can be trained on existing data for thiazole derivatives to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel, virtual compounds. researchgate.nettechnologynetworks.com This allows researchers to prioritize the synthesis of only the most promising candidates.

Generative Chemistry: AI can be used to generate entirely new chemical structures based on the this compound scaffold that are optimized for activity against a specific biological target while maintaining drug-like properties. technologynetworks.com

Molecular Docking and Virtual Screening: Computational docking studies can predict how newly designed compounds will bind to the active sites of target proteins. cbijournal.com This provides crucial insights into the mechanism of action and helps in optimizing the structure for better potency and selectivity. For instance, docking has been used to evaluate the potential of thiazole derivatives as antibacterial and antifungal agents by predicting their interaction with specific microbial enzymes. cbijournal.com

Retrosynthetic Analysis: AI-powered tools can suggest novel and efficient synthetic routes for target molecules, potentially highlighting greener or more cost-effective pathways that may not be immediately obvious to a human chemist. technologynetworks.com

Table 2: Computational Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇NO₃S | chemscene.com |

| Molecular Weight | 185.20 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 56.26 Ų | chemscene.com |

| LogP | 1.1323 | chemscene.com |

| Hydrogen Bond Acceptors | 5 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.com |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-formylthiazole-4-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves refluxing ethyl 2-bromoacetate with thiourea derivatives under basic conditions, followed by formylation. For example, heating in ethyl acetate with 2N HCl, extraction with chloroform, drying with Na₂SO₄, and purification via silica gel thin-layer chromatography (TLC) yields the compound as a pale-yellow solid (mp 64.3–65.6°C) . Optimization includes monitoring reaction progress with TLC and adjusting reflux time or solvent polarity to improve yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- IR spectroscopy to confirm the formyl (C=O) and ester (C=O) groups.

- ¹H and ¹³C NMR to resolve thiazole ring protons, formyl protons (~9.8 ppm), and ester functionalities.

- Mass spectrometry (MS) to verify molecular weight (observed m/z 186) .

Q. What are the primary applications of this compound in medicinal chemistry?

this compound serves as a precursor for bioactive molecules, such as γ-lactam hydrolysates of thiopeptides with antimicrobial or anticancer properties. Its formyl group enables nucleophilic substitutions or condensations to generate derivatives for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of its reactivity?

Density Functional Theory (DFT) with exact-exchange functionals (e.g., B3LYP) predicts electronic properties, such as electrophilicity of the formyl group, and simulates reaction pathways (e.g., nucleophilic attack on the thiazole ring). These studies guide experimental design by identifying transition states and regioselectivity trends .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare experimental IR bands with DFT-simulated spectra. For crystallographic ambiguities (e.g., disorder in the thiazole ring), use software like SHELXL to refine hydrogen bonding patterns and torsional angles .

Q. How is X-ray crystallography employed to confirm its solid-state structure?

Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between the formyl group and solvent molecules). For example, CCDC deposition (e.g., 1951603 for analogous thiazoles) provides benchmark data for structural comparisons .

Q. What mechanistic insights explain side reactions during formylation?

Competitive oxidation of the thiazole sulfur or ester hydrolysis may occur under acidic conditions. Monitoring with LC-MS and adjusting pH or temperature minimizes byproducts. Isotopic labeling (e.g., D₂O in NMR) can trace proton exchange in the formyl group .

Q. How do solvent effects influence its reactivity in cross-coupling reactions?

Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in Suzuki-Miyaura couplings, while non-polar solvents (e.g., toluene) favor Heck reactions. Solvent choice is validated via Hammett plots or Kamlet-Taft parameters to correlate with reaction rates .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading) .

- Data Contradictions : Apply multivariate analysis (e.g., PCA) to reconcile discrepancies in NMR or MS datasets .

- Advanced Characterization : Pair dynamic NMR with variable-temperature studies to probe conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.